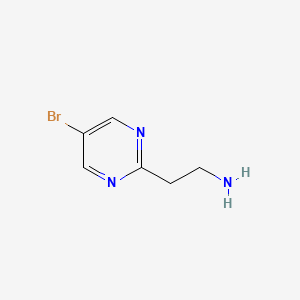

2-(5-Bromopyrimidin-2-yl)ethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-bromopyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVSKXCUOFTGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromopyrimidin 2 Yl Ethanamine

Reactivity Profile of the Bromine Atom on the Pyrimidine (B1678525) Ring

The bromine atom at the 5-position of the pyrimidine ring is a key functional group that dictates a significant portion of the molecule's reactivity. Its electronic environment, influenced by the electron-withdrawing pyrimidine nitrogens, renders it susceptible to a variety of substitution and coupling reactions.

Electrophilic and Nucleophilic Substitution Pathways

The pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution. Consequently, electrophilic substitution at the carbon atoms of the pyrimidine ring is generally challenging and requires harsh conditions.

Conversely, the electron-deficient nature of the pyrimidine ring activates the C-5 position for nucleophilic aromatic substitution (SNAr) . The bromine atom can be displaced by a range of nucleophiles. This reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex. The presence of the two nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of this intermediate. Common nucleophiles that can displace the bromide include amines and alkoxides, generally requiring basic or catalytic conditions to proceed.

Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The C-Br bond at the 5-position of the pyrimidine ring is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a widely used method to introduce new carbon substituents at the 5-position of the pyrimidine ring. fishersci.co.ukorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base. harvard.edu The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A variety of aryl and heteroaryl boronic acids can be coupled with bromopyrimidines. illinois.edu

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyrimidine Derivatives

| Bromopyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-((1-(5-Bromopyrimidin-2-yl)ethyl)amino)-1-methyl-6-nitroquinolin-2(1H)-one | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DMF | 140 °C, <2 h | 4-((1-(5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethyl)amino)-1-methyl-6-nitroquinolin-2(1H)-one | Not specified | acs.orgnih.gov |

| 5-Bromopyrimidine (B23866) | Furan-3-boronic acid | Palladium catalyst | Base | Not specified | Not specified | 5-(Furan-3-yl)pyrimidine | Not specified | illinois.edu |

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction, typically co-catalyzed by a copper(I) salt, provides a direct route to 5-alkynylpyrimidines. These products are valuable intermediates for the synthesis of more complex molecules. googleapis.comrsc.orgbeilstein-journals.org

Table 2: General Conditions for Sonogashira Coupling with Bromo-Heterocycles

| Halide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | Terminal Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Optional Ligand (e.g., phosphine) | Amine base (e.g., Et₃N, DIPEA) | DMF, THF | Room temperature to elevated temperatures | nih.govrsc.org |

| Aryl Iodides and Bromides | Aryl and Alkyl Acetylenes | CuI/Ethylenediamine | K₂CO₃ | Dioxane | 100 °C | rsc.org |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For 2-(5-Bromopyrimidin-2-yl)ethanamine, several potential DoM strategies can be envisaged, although specific examples for this exact molecule are not prevalent in the literature.

The primary amine of the ethanamine side chain, after suitable protection (e.g., as a pivaloyl amide), could potentially direct lithiation to the C-6 position of the pyrimidine ring. Acylamino groups are known to be effective DMGs in pyridine (B92270) and pyrimidine systems. researchgate.net Alternatively, one of the pyrimidine nitrogen atoms could act as a DMG, directing metalation to an adjacent carbon. However, the presence of the bromine atom at C-5 and the aminoethyl group at C-2 would influence the regioselectivity of such a reaction. It has been noted that in pi-deficient azaaromatics, various DMGs can be employed for selective functionalization. scispace.com

Reactivity of the Primary Amine Functionality

The primary amine group on the ethyl side chain is a versatile nucleophilic center that readily participates in a variety of classical amine reactions.

Acylation and Sulfonylation Reactions

The primary amine of 2-(5-Bromopyrimidin-2-yl)ethanamine can be readily acylated with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions. researchgate.net The resulting amides and sulfonamides are often investigated for their biological activities.

Table 3: Representative Acylation and Sulfonylation Reactions of Amines

| Reaction Type | Reagent | Base | Solvent | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) | Triethylamine, Pyridine | DCM, THF | 0 °C to room temperature | Amide | arkat-usa.org |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine, Pyridine | DCM, THF | 0 °C to room temperature | Sulfonamide | vulcanchem.com |

Alkylation and Reductive Amination Protocols

Alkylation of the primary amine can be achieved through reaction with alkyl halides. However, this method can sometimes lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled method for the mono-alkylation of the primary amine is reductive amination . numberanalytics.comlibretexts.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. This method is highly versatile and widely used in the synthesis of pharmaceutical compounds. researchgate.net

Table 4: General Protocol for Reductive Amination of Primary Amines

| Carbonyl Compound | Reducing Agent | Solvent | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | NaBH₃CN, NaBH(OAc)₃ | Methanol (B129727), Dichloroethane (DCE) | Acidic to neutral pH, room temperature | Secondary or Tertiary Amine | masterorganicchemistry.com |

Stability and Degradation Pathways Under Various Conditions

The chemical stability of 2-(5-bromopyrimidin-2-yl)ethanamine is a critical parameter, particularly in the context of its use as a pharmaceutical intermediate or in the development of new chemical entities. Forced degradation studies are typically employed to understand the intrinsic stability of a compound and to identify potential degradation products that might arise under various stress conditions. pharmtech.comhumanjournals.com These studies involve exposing the compound to more extreme conditions than it would typically encounter during storage or use, such as high temperature, varying pH, light, and oxidizing agents. researchgate.net

Hydrolytic Stability: The hydrolytic stability of 2-(5-bromopyrimidin-2-yl)ethanamine is expected to be pH-dependent. Under acidic conditions, the primary amine group will be protonated, which may increase its stability towards certain reactions but could also influence the electronic nature of the pyrimidine ring. In neutral and basic conditions, the free amine is a more potent nucleophile. The pyrimidine ring itself possesses sites susceptible to hydrolysis, particularly at the C-2 and C-4/C-6 positions, although the presence of the aminoethyl and bromo substituents will modulate this reactivity. Hydrolysis could potentially lead to the cleavage of the C-N bond of the ethanamine side chain or modification of the pyrimidine ring itself.

Thermal Stability: Thermal degradation studies, often conducted at temperatures ranging from 40–80 °C, are crucial to assess the compound's stability upon heating. humanjournals.comuky.edu For 2-(5-bromopyrimidin-2-yl)ethanamine, thermal stress could potentially induce intramolecular cyclization, as discussed in the previous section, or lead to other decomposition pathways. The presence of the bromine atom might also lead to de-bromination at elevated temperatures.

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions. Halogenated aromatic and heteroaromatic compounds are known to be susceptible to photodecomposition, which can involve the homolytic cleavage of the carbon-halogen bond to form radical intermediates. For 2-(5-bromopyrimidin-2-yl)ethanamine, this could lead to the formation of debrominated impurities or other complex degradation products.

Oxidative Stability: The compound's susceptibility to oxidation is another important aspect of its stability profile. The primary amine group can be a site for oxidation, potentially leading to the formation of nitroso, nitro, or other oxidized species. The pyrimidine ring itself can also be subject to oxidation, which could result in ring-opening or the formation of N-oxides. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. lcms.cz

Table 2: Predicted Degradation Pathways for 2-(5-Bromopyrimidin-2-yl)ethanamine

| Stress Condition | Potential Degradation Pathway | Potential Products |

| Acidic/Basic Hydrolysis | Cleavage of the ethanamine side chain, Ring modification | 5-Bromopyrimidin-2-ol, Ethanamine |

| Thermal Stress | Intramolecular cyclization, Debromination | 7-Bromo-2,3-dihydroimidazo[1,2-a]pyrimidine, 2-(Pyrimidin-2-yl)ethanamine (B1321767) |

| Photolysis | Carbon-Bromine bond cleavage | 2-(Pyrimidin-2-yl)ethanamine, Radical-derived products |

| Oxidation | Oxidation of the amine group, Ring oxidation | Nitroso/Nitro derivatives, Pyrimidine N-oxides |

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Understanding the precise mechanisms of the chemical reactions that 2-(5-bromopyrimidin-2-yl)ethanamine undergoes is fundamental for optimizing reaction conditions, controlling product selectivity, and designing related synthetic methodologies. Kinetic studies and isotopic labeling are powerful tools for achieving this level of mechanistic insight. cdnsciencepub.combeilstein-journals.org

Kinetic Studies: By systematically varying reaction parameters such as concentration of reactants, temperature, and catalyst loading, and monitoring the reaction rate, valuable information about the reaction order, activation energy, and the nature of the rate-determining step can be obtained. For the intramolecular cyclization of 2-(5-bromopyrimidin-2-yl)ethanamine to form fused heterocycles, kinetic analysis could help to distinguish between different plausible mechanistic pathways. For example, it could clarify whether the reaction proceeds through a concerted mechanism or a stepwise process involving a distinct intermediate. The effect of the solvent and any added base or acid on the reaction rate would also provide crucial information about their role in the mechanism.

Isotopic Labeling Studies: Isotopic labeling, particularly with deuterium (B1214612) (²H), is a highly effective technique for tracing the fate of specific atoms throughout a reaction sequence. mdpi.comcdnsciencepub.com By selectively replacing a hydrogen atom with a deuterium atom at a specific position in the 2-(5-bromopyrimidin-2-yl)ethanamine molecule, one can follow the path of that atom and gain unambiguous evidence for or against a proposed mechanism.

For instance, in the study of a potential intramolecular hydride transfer mechanism, deuterium labeling at the α-carbon of the ethanamine side chain would be informative. cdnsciencepub.com If a hydride shift were to occur, the deuterium label would be transferred to another position in the molecule, which could be detected by techniques such as NMR spectroscopy or mass spectrometry. The absence of such a transfer would rule out a direct hydride shift mechanism.

Similarly, to study the mechanism of cyclization, deuterium can be incorporated into the ethanamine side chain. The position of the deuterium in the final fused heterocyclic product would provide definitive information about the bond-forming steps. Furthermore, studying the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes, can reveal whether a bond to the isotopically labeled atom is broken in the rate-determining step. beilstein-journals.org

Table 3: Application of Mechanistic Studies to 2-(5-Bromopyrimidin-2-yl)ethanamine Reactions

| Mechanistic Question | Proposed Study | Expected Outcome |

| Rate-determining step of cyclization | Kinetic analysis of cyclization reaction | Determination of reaction order with respect to the starting material and any catalysts. |

| Involvement of a specific C-H bond cleavage in the rate-determining step | Kinetic Isotope Effect (KIE) study with deuterated substrate | A significant KIE (>1) would indicate C-H bond breaking in the transition state of the rate-limiting step. |

| Pathway of atom transfer during rearrangement | Deuterium labeling at specific positions | Tracing the position of the deuterium label in the product to confirm or refute a proposed atom transfer pathway. |

Derivatization and Structural Modification of the 2 5 Bromopyrimidin 2 Yl Ethanamine Scaffold

Rational Design Principles for Novel Pyrimidine-Ethanamine Derivatives

The design of novel derivatives of 2-(5-Bromopyrimidin-2-yl)ethanamine is guided by established principles of medicinal chemistry, aiming to enhance biological activity and optimize physicochemical properties. The pyrimidine (B1678525) ring, a common motif in bioactive molecules, along with its substituents, plays a crucial role in the interaction with biological targets. mdpi.com

Structure-activity relationship (SAR) studies of analogous pyrimidine compounds reveal that modifications at various positions of the pyrimidine ring can significantly impact their biological profiles. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, substitutions on the pyrazole (B372694) and pyrimidine rings were found to be critical for their inhibitory activity against mitotic kinesin Eg5, a target in cancer chemotherapy.

Pharmacophore modeling is another key tool in the rational design process. By identifying the essential structural features required for a specific biological activity, new molecules with improved potency and selectivity can be designed. For 1,2,4-triazolo[1,5-a]pyrimidine analogs, quantitative structure-activity relationship (QSAR) models have been developed to predict their antiplasmodial activity, highlighting the importance of specific molecular descriptors for biological function. mdpi.com

Functionalization at the Pyrimidine Core

The pyrimidine core of 2-(5-Bromopyrimidin-2-yl)ethanamine offers multiple sites for functionalization, allowing for extensive structural diversification.

The bromine atom at the C-5 position of the pyrimidine ring is a key handle for introducing a wide range of substituents through various cross-coupling reactions. myuchem.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. 5-Bromopyrimidines can be efficiently coupled with aryl or heteroaryl boronic acids to generate 5-aryl- or 5-heteroarylpyrimidines. researchgate.netillinois.edu For example, 5-bromopyrimidine (B23866) has been successfully coupled with furan-3-boronic acid and 2-methoxypyridine-3-boronic acid. illinois.edu The reaction conditions typically involve a palladium catalyst, a base such as sodium carbonate or potassium phosphate, and a suitable solvent. orgsyn.org

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C-5 position. The coupling of 5-bromopyrimidines with terminal alkynes is catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.netnih.govpharmtech.com This method has been used to synthesize 4-aryl-5-alkynylpyrimidines, which have shown promise as kinase inhibitors. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to 5-aminopyrimidine (B1217817) derivatives. researchgate.net Various primary and secondary amines can be coupled with 5-bromopyrimidines. nih.govacs.org

Table 1: Examples of C-5 Position Substitutions

| Reaction Type | Reagents | Product | Reference(s) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylpyrimidine | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt | 5-Alkynylpyrimidine | researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Aminopyrimidine | nih.govacs.org |

The C-2 position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. stackexchange.comgoogle.com While the ethanamine side chain is already present at this position in the parent scaffold, further modifications can be envisioned through cleavage and re-functionalization strategies, or by starting from a different precursor like 2-chloro-5-bromopyrimidine. googleapis.com The reactivity of the C-2 position is influenced by the electronic nature of the pyrimidine ring, with nucleophilic attack being more favorable at the C-2 and C-4 positions due to stabilization of the anionic intermediate by the ring nitrogens. stackexchange.com

The C-4 and C-6 positions of the pyrimidine ring can also be functionalized, leading to the synthesis of 2,4,6-trisubstituted pyrimidines. nih.govnih.govbenthamdirect.comrsc.orgorganic-chemistry.org These positions are also activated towards nucleophilic substitution. bhu.ac.in For instance, 4,6-dichloropyrimidines can undergo sequential Suzuki-Miyaura coupling reactions to introduce different aryl groups at these positions. rsc.org C-nucleophilic substitution at the C-4 position of pyrimidine nucleosides has been achieved by activating the position with a 1,2,4-triazol-1-yl group. nih.govtandfonline.com

Diversification of the Ethanamine Side Chain

The ethanamine side chain provides another point for structural modification, primarily through reactions involving the primary amine group.

The primary amine of the ethanamine side chain can be readily functionalized through various reactions:

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. This has been demonstrated in the synthesis of (E)-N-(5-Bromopyrimidin-2-yl)-9-oxooctadec-10-en-12-ynamide. acs.org

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination. masterorganicchemistry.comlibretexts.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org For example, 2-M-tolyl-ethylamine can be methylated using this approach.

Reductive Amination: This two-step process involves the formation of an imine followed by its reduction. libretexts.org It is a versatile method for creating secondary and tertiary amines. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org

Extension or Variation of the Alkyl Linker

The ethylamine (B1201723) linker in 2-(5-bromopyrimidin-2-yl)ethanamine can be extended or varied to modulate the compound's conformational flexibility, steric bulk, and the distance between the pyrimidine core and the terminal amino group. These modifications can significantly impact the binding affinity and selectivity of the molecule for its biological target.

One common strategy involves the synthesis of analogs with a propyl linker, such as 3-(5-bromopyrimidin-2-yl)propan-1-amine (B13263310) nih.gov. The additional methylene (B1212753) group in the propyl chain increases the conformational freedom of the side chain, which can allow for optimal positioning of the terminal amine for interactions with a target protein. Another variation involves the introduction of heteroatoms into the linker. For instance, analogs incorporating an ethylene (B1197577) glycol linker, such as N-(6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-5-(p-tolyl)pyrimidin-4-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide, have been synthesized asianpubs.org. The oxygen atom in the linker can act as a hydrogen bond acceptor, potentially forming additional interactions within a binding pocket and influencing the compound's pharmacokinetic properties.

Branching of the alkyl linker has also been explored. For example, the synthesis of 1-(5-bromopyrimidin-2-yl)-1-methylethylamine has been reported, where a methyl group is introduced on the carbon adjacent to the pyrimidine ring acs.org. This modification introduces a chiral center and increases steric hindrance, which can enhance selectivity for specific biological targets.

The following table summarizes some examples of 2-(5-bromopyrimidin-2-yl)ethanamine analogs with modified alkyl linkers:

| Linker Variation | Example Compound Name | Key Structural Feature | Potential Impact |

| Propyl Linker | 3-(5-Bromopyrimidin-2-yl)propan-1-amine | Increased chain length | Enhanced conformational flexibility |

| Ethylene Glycol Linker | N-(6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-5-(p-tolyl)pyrimidin-4-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | Introduction of a heteroatom | Potential for additional hydrogen bonding |

| Branched Linker | 1-(5-Bromopyrimidin-2-yl)-1-methylethylamine | Introduction of a chiral center and steric bulk | Enhanced target selectivity |

Incorporation into Cyclic Amine Systems

Incorporating the 2-(5-bromopyrimidin-2-yl)ethanamine moiety into cyclic amine systems, such as piperidine (B6355638), piperazine (B1678402), or pyrrolidine (B122466), is a common strategy to constrain the conformation of the side chain and introduce new vectors for substitution. This can lead to improved binding affinity and selectivity, as well as favorable physicochemical properties.

The synthesis of such derivatives often involves the reaction of a suitably functionalized 5-bromopyrimidine with the desired cyclic amine. For instance, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate has been synthesized by reacting 5-bromo-2-chloropyrimidine (B32469) with 1-Boc-piperazine nih.gov. The Boc-protecting group can be subsequently removed to allow for further derivatization of the piperazine ring. This approach allows for the systematic exploration of substituents on the distal nitrogen of the piperazine ring, which can be crucial for modulating biological activity mdpi.comd-nb.info.

Similarly, pyrrolidine derivatives can be prepared. For example, (2R,4S)-4-[(3,5-bis-trifluoromethyl-benzyl)-(5-bromo-pyrimidin-2-yl)-amino]-2-ethyl-pyrrolidine-1-carboxylic acid isopropyl ester has been synthesized, demonstrating the incorporation of the 5-bromopyrimidine group into a substituted pyrrolidine ring researchgate.net. The synthesis of pyrrolidine-containing drugs often starts from readily available chiral precursors like proline or 4-hydroxyproline, allowing for stereoselective synthesis ijpcbs.com.

The following table provides examples of the incorporation of the 5-bromopyrimidine moiety into cyclic amine systems:

| Cyclic Amine | Example Compound Name | Synthetic Precursors |

| Piperazine | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 5-Bromo-2-chloropyrimidine and 1-Boc-piperazine |

| Pyrrolidine | (2R,4S)-4-[(3,5-bis-trifluoromethyl-benzyl)-(5-bromo-pyrimidin-2-yl)-amino]-2-ethyl-pyrrolidine-1-carboxylic acid isopropyl ester | (2R,4S)-4-[(3,5-bis-trifluoromethyl-benzyl)-amino]-2-ethyl-pyrrolidine-1-carboxylic acid isopropyl ester and a 2-substituted-5-bromopyrimidine |

| Piperidine | (5-Bromopyrimidin-2-yl)piperidine | 2-Chloro-5-bromopyrimidine and piperidine |

The incorporation of the 2-(5-bromopyrimidin-2-yl)ethanamine scaffold into cyclic amine systems provides a powerful tool for rigidification and the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties.

Synthesis of Analogs with Enhanced Structural Complexity

To further explore the chemical space around the 2-(5-bromopyrimidin-2-yl)ethanamine scaffold, analogs with enhanced structural complexity can be synthesized. This includes the incorporation of the scaffold into macrocyclic structures and grafting it onto polymer supports for applications in combinatorial chemistry and high-throughput screening.

Incorporation into Macrocyclic Structures

Macrocycles are a class of molecules that often exhibit unique pharmacological properties due to their pre-organized conformation and ability to interact with large protein surfaces nih.govrug.nlnih.gov. The incorporation of the 2-(5-bromopyrimidin-2-yl)ethanamine moiety into a macrocyclic framework can lead to potent and selective inhibitors of challenging biological targets.

The synthesis of such macrocycles can be achieved through various macrocyclization strategies nih.gov. For instance, the terminal amino group of 2-(5-bromopyrimidin-2-yl)ethanamine can be used as a handle for intramolecular cyclization with another functional group on a long-chain substituent attached to the pyrimidine ring. The bromine atom on the pyrimidine ring can also participate in intramolecular cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form the macrocyclic ring.

While direct examples of macrocycles containing the 2-(5-bromopyrimidin-2-yl)ethanamine unit are not extensively reported, the synthesis of macrocycles containing bipyridine and other heterocyclic moieties provides a blueprint for potential synthetic routes asianpubs.orgbeilstein-journals.org. For example, a di-bromo-crown ether has been synthesized and subsequently converted to a di-boronic acid-containing crown ether, which could then be coupled with a di-halo-pyrimidine derivative to form a complex macrocycle asianpubs.org.

A general approach for the synthesis of a macrocycle incorporating the 2-(5-bromopyrimidin-2-yl)ethanamine scaffold could involve the following steps:

Functionalization of the terminal amino group with a long chain containing a reactive handle, such as a terminal alkyne or a boronic ester.

Palladium-catalyzed intramolecular cross-coupling reaction between the bromine atom on the pyrimidine ring and the terminal reactive handle to form the macrocyclic ring.

The following table outlines a hypothetical synthetic approach for a macrocycle containing the 2-(5-bromopyrimidin-2-yl)ethanamine scaffold:

| Macrocyclization Strategy | Key Reaction | Starting Material | Hypothetical Product |

| Intramolecular Suzuki Coupling | Palladium-catalyzed cross-coupling | N-(ω-boronic ester-alkyl)-2-(5-bromopyrimidin-2-yl)ethanamine | A macrocycle containing the 2-(pyrimidin-2-yl)ethanamine (B1321767) moiety within the ring |

The development of synthetic routes to macrocycles incorporating the 2-(5-bromopyrimidin-2-yl)ethanamine scaffold holds significant potential for the discovery of novel therapeutics.

Grafting onto Polymer Supports

Grafting the 2-(5-bromopyrimidin-2-yl)ethanamine scaffold onto polymer supports is a powerful strategy for the solid-phase synthesis of diverse libraries of pyrimidine derivatives nih.govnih.gov. This approach facilitates the purification process and allows for the use of excess reagents to drive reactions to completion.

The 2-(5-bromopyrimidin-2-yl)ethanamine can be attached to a solid support, such as a Merrifield resin or Wang resin, through its terminal amino group mdpi.comnih.gov. The resin-bound scaffold can then be subjected to a series of chemical transformations, such as substitution of the bromine atom via Suzuki or Hartwig-Buchwald coupling, or further derivatization of the pyrimidine ring. Finally, the desired products are cleaved from the resin.

A general procedure for the solid-phase synthesis of a library of 2,5-disubstituted pyrimidine derivatives starting from 2-(5-bromopyrimidin-2-yl)ethanamine could involve:

Attachment of 2-(5-bromopyrimidin-2-yl)ethanamine to a suitable resin via its amino group.

Palladium-catalyzed Suzuki coupling of the resin-bound 5-bromopyrimidine with a diverse set of boronic acids.

Cleavage of the final products from the resin.

The table below illustrates a general scheme for the solid-phase synthesis of a library of pyrimidine derivatives:

| Solid Support | Attachment Chemistry | Key Reaction on Solid Support | Cleavage Method |

| Merrifield Resin | N-alkylation of the terminal amine | Suzuki coupling at the 5-position of the pyrimidine ring | Trifluoroacetic acid (TFA) |

| Wang Resin | Acylation of the terminal amine to form a carbamate (B1207046) linker | Stille coupling at the 5-position of the pyrimidine ring | Acid-labile cleavage |

The use of polymer-supported synthesis enables the rapid generation of large libraries of 2-(5-bromopyrimidin-2-yl)ethanamine analogs for high-throughput screening and the efficient discovery of new bioactive compounds. This methodology is particularly valuable in the early stages of drug discovery for identifying lead compounds nih.govnih.gov.

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromopyrimidin 2 Yl Ethanamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. thermofisher.com Unlike nominal mass spectrometry, HRMS can distinguish between ions with very small mass differences, which is crucial for confirming the elemental composition. thermofisher.com For 2-(5-Bromopyrimidin-2-yl)ethanamine (C₆H₇BrN₂), HRMS provides an experimental mass that can be matched to its theoretical (calculated) exact mass.

The presence of bromine is a key isotopic signature, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 Da. This pattern is a definitive indicator of a monobrominated compound.

The exact mass of the molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. For the protonated molecule [M+H]⁺, the theoretical monoisotopic mass is used to confirm the elemental formula with a high degree of confidence, typically within a mass accuracy window of ±5 ppm. thermofisher.comnih.gov

Table 1: Theoretical Mass Data for 2-(5-Bromopyrimidin-2-yl)ethanamine

| Formula | Description | Isotope | Theoretical m/z |

| C₆H₇⁷⁹BrN₂ | Molecular Ion (⁷⁹Br) | ⁷⁹Br | 201.9847 |

| C₆H₇⁸¹BrN₂ | Molecular Ion (⁸¹Br) | ⁸¹Br | 203.9827 |

| [C₆H₈⁷⁹BrN₂]⁺ | Protonated Molecule [M+H]⁺ | ⁷⁹Br | 202.9925 |

| [C₆H₈⁸¹BrN₂]⁺ | Protonated Molecule [M+H]⁺ | ⁸¹Br | 204.9905 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon-hydrogen framework and establish connectivity between atoms.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 2-(5-Bromopyrimidin-2-yl)ethanamine, the spectrum can be divided into two regions: the aromatic region for the pyrimidine (B1678525) ring protons and the aliphatic region for the ethylamine (B1201723) side chain protons.

Pyrimidine Protons: The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent due to the free rotation around the C2-Cα bond, and they appear as a single sharp singlet. Their chemical shift is influenced by the electronegative nitrogen atoms and the bromine atom, typically appearing far downfield. For comparison, the protons on 5-bromopyrimidine (B23866) itself appear at approximately 9.1 ppm. chemicalbook.com

Ethylamine Protons: The two methylene (B1212753) groups of the ethylamine side chain (-CH₂-CH₂-) form an A₂B₂ spin system. They appear as two triplets, with the CH₂ group adjacent to the pyrimidine ring (H-α) resonating at a lower field than the CH₂ group adjacent to the amine (H-β) due to the ring's electron-withdrawing effect. The coupling between these adjacent groups results in a characteristic triplet splitting pattern for each signal.

Table 2: Predicted ¹H NMR Data for 2-(5-Bromopyrimidin-2-yl)ethanamine

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6 | ~ 8.9 - 9.2 | Singlet (s) | 2H |

| H-α (-CH₂-) | ~ 3.2 - 3.5 | Triplet (t) | 2H |

| H-β (-CH₂-) | ~ 3.0 - 3.3 | Triplet (t) | 2H |

| -NH₂ | ~ 1.5 - 2.5 (variable, broad) | Singlet (br) | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-(5-Bromopyrimidin-2-yl)ethanamine, six distinct signals are expected.

Pyrimidine Carbons: Three signals correspond to the pyrimidine ring carbons. The carbon bearing the bromine (C-5) is significantly shielded compared to the other ring carbons. The C-2 carbon, attached to the ethylamine group, appears at the lowest field due to the influence of two adjacent nitrogen atoms. The equivalent C-4 and C-6 carbons appear at a distinct chemical shift.

Ethylamine Carbons: Two signals correspond to the aliphatic carbons of the side chain (C-α and C-β).

¹⁵N NMR, though less common, can provide valuable information about the electronic environment of the nitrogen atoms in both the pyrimidine ring and the primary amine, further confirming the molecular backbone.

Table 3: Predicted ¹³C NMR Data for 2-(5-Bromopyrimidin-2-yl)ethanamine

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 165 - 170 |

| C-4, C-6 | ~ 158 - 162 |

| C-5 | ~ 118 - 122 |

| C-α | ~ 45 - 50 |

| C-β | ~ 40 - 45 |

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). libretexts.org A key cross-peak would be observed between the H-α and H-β protons of the ethylamine chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal from the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.comresearchgate.net This is vital for connecting the different fragments of the molecule. Key correlations would include the one between the H-α protons and the C-2 carbon of the pyrimidine ring, and between the H-4/H-6 protons and the C-2, C-5 carbons, definitively establishing the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net For a flexible molecule like this, it can provide insights into preferred conformations.

Table 4: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-α ↔ H-β | Confirms the -CH₂-CH₂- fragment. |

| HSQC | H-4/H-6 ↔ C-4/C-6; H-α ↔ C-α; H-β ↔ C-β | Assigns protons to their directly bonded carbons. |

| HMBC | H-α ↔ C-2, C-β; H-β ↔ C-α; H-4/H-6 ↔ C-2, C-5 | Connects the ethylamine chain to the pyrimidine ring. |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 2-(5-Bromopyrimidin-2-yl)ethanamine would display characteristic bands confirming its structure.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Pyrimidine Ring |

| 2950 - 2850 | C-H stretch (aliphatic) | Ethanamine Chain |

| 1650 - 1550 | C=N and C=C stretch | Pyrimidine Ring |

| 1640 - 1560 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~ 600 - 500 | C-Br stretch | Bromo-substituent |

X-ray Crystallography for Absolute Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.net For derivatives of 2-(5-Bromopyrimidin-2-yl)ethanamine, this technique has been used to understand their binding to biological targets. acs.orgnih.gov

While the parent molecule is achiral, crystallography would confirm the planarity of the pyrimidine ring and the conformation of the ethylamine side chain in the solid state. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the amine group of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule.

Table 6: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value / Observation |

| Pyrimidine Ring | Planar geometry |

| C-Br Bond Length | ~ 1.85 - 1.90 Å |

| C-N (ring) Bond Lengths | ~ 1.32 - 1.38 Å |

| C-C (ring) Bond Lengths | ~ 1.37 - 1.40 Å |

| Intermolecular Forces | Hydrogen bonding between -NH₂ and pyrimidine N atoms; potential π-π stacking of rings. |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Derivatives

Chiroptical spectroscopy is an essential tool for the stereochemical analysis of chiral molecules, providing information on their absolute configuration and conformation in solution. researchgate.netmdpi.comnih.gov While 2-(5-Bromopyrimidin-2-yl)ethanamine itself is not chiral, the introduction of a chiral center, for instance by substitution on the ethanamine side chain or by creating a chiral axis, would give rise to chiroptical properties. The primary techniques in this field are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmdpi.com This technique is highly sensitive to the spatial arrangement of chromophores and their surrounding environment. For a chiral derivative of 2-(5-bromopyrimidin-2-yl)ethanamine, the bromopyrimidine moiety would act as the primary chromophore. The electronic transitions of this aromatic system, typically occurring in the UV region, would give rise to characteristic ECD signals, known as Cotton effects.

The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. spiedigitallibrary.orgacs.org For example, the synthesis of enantiomerically pure alcohols from prochiral pyrimidine derivatives has been demonstrated, and their absolute configurations were determined using chiroptical methods like ECD. mdpi.commdpi.com In a hypothetical chiral derivative, such as (R)- or (S)-1-(5-Bromopyrimidin-2-yl)ethan-1-ol, the ECD spectrum would be expected to show mirror-image curves for the two enantiomers. spiedigitallibrary.org The correlation of experimental ECD spectra with those predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), is a powerful method for the unambiguous assignment of absolute configuration. nih.govacs.org

Optical Rotatory Dispersion (ORD): ORD measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. nih.gov ORD and ECD are mathematically interconvertible through the Kramers-Kronig relations and thus provide complementary information. nih.gov An ORD spectrum displays a plain curve far from an absorption band and shows a characteristic "Cotton effect" curve in the region of absorption, where the sign of the peak and trough is indicative of the stereochemistry.

For a chiral derivative of 2-(5-Bromopyrimidin-2-yl)ethanamine, ORD could be used to determine the absolute configuration, especially for measurements at wavelengths far from the absorption maxima, such as the sodium D-line (589 nm). acs.org The specific rotation at this wavelength is a characteristic physical constant for a chiral compound.

The following table illustrates hypothetical ECD data for a chiral derivative, emphasizing the expected characteristics.

Table 1: Hypothetical ECD Data for Chiral 1-(5-Bromopyrimidin-2-yl)ethan-1-ol

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |

| (R)-enantiomer | ~270 | Positive Cotton Effect |

| ~240 | Negative Cotton Effect | |

| (S)-enantiomer | ~270 | Negative Cotton Effect |

| ~240 | Positive Cotton Effect |

Note: This table is illustrative and based on the general principles of ECD for chiral aromatic compounds. The exact wavelengths and intensities would depend on the specific derivative and solvent used.

Vibrational Spectroscopy (e.g., Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly well-suited for analyzing the skeletal vibrations of aromatic rings and is complementary to infrared (IR) spectroscopy. spiedigitallibrary.orgacs.org

The Raman spectrum of 2-(5-Bromopyrimidin-2-yl)ethanamine would be dominated by the vibrations of the 5-bromopyrimidine ring, with additional contributions from the ethanamine side chain. The vibrational modes of the pyrimidine ring have been extensively studied. acs.orgoup.commdpi.comresearchgate.net The substitution pattern significantly influences the frequencies of these modes.

Key expected vibrational modes for 2-(5-Bromopyrimidin-2-yl)ethanamine include:

Pyrimidine Ring Vibrations: The characteristic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are strong and sharp in the Raman spectrum. For pyrimidine itself, a signature ring breathing mode (ν1) is observed. mdpi.com The presence of the bromine atom and the ethanamine group will shift the frequencies of these modes compared to unsubstituted pyrimidine.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum. In 2-bromopyrimidine (B22483), the C-Br stretching vibration is coupled with other ring modes. oup.com

Side Chain Vibrations: The ethanamine side chain will contribute C-H stretching, CH₂ scissoring, wagging, and twisting modes, as well as C-C and C-N stretching vibrations. The NH₂ group will also have characteristic stretching and bending vibrations.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate and assign vibrational frequencies, aiding in the interpretation of experimental Raman spectra. mdpi.comkimyakongreleri.orgq-chem.com Such calculations on 2-(5-Bromopyrimidin-2-yl)ethanamine would allow for a detailed assignment of the observed Raman bands to specific molecular vibrations.

The table below presents a compilation of characteristic Raman shifts for pyrimidine and related compounds from the literature, which can be used to predict the spectrum of 2-(5-Bromopyrimidin-2-yl)ethanamine.

Table 2: Predicted Raman Shifts for 2-(5-Bromopyrimidin-2-yl)ethanamine Based on Analogous Compounds

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Compound(s) and Observations |

| Pyrimidine Ring Breathing | ~990 - 1010 | The signature ν1 mode in pyrimidine is around 992 cm⁻¹. Substitution generally shifts this mode. acs.orgmdpi.com |

| Pyrimidine Ring Stretching | ~1350 - 1600 | Multiple bands corresponding to C-C and C-N stretching vibrations within the pyrimidine ring are expected in this region. oup.comresearchgate.net |

| C-H Stretching (aromatic) | ~3050 - 3100 | Characteristic of the C-H bonds on the pyrimidine ring. oup.com |

| C-H Stretching (aliphatic) | ~2850 - 2960 | Symmetric and asymmetric stretches of the CH₂ groups in the ethanamine side chain. |

| C-Br Stretching | ~300 - 400 | The C-Br stretch is expected in this lower frequency range and is often mixed with ring deformation modes. oup.com |

| NH₂ Stretching | ~3200 - 3400 | Symmetric and asymmetric stretching of the primary amine group. |

| CH₂ Scissoring | ~1450 | Bending vibration of the CH₂ groups. |

| Pyrimidine Ring Deformation | ~600 - 800 | In-plane and out-of-plane deformations of the pyrimidine ring. oup.commdpi.com |

Note: The predicted wavenumbers are approximate and based on data from pyrimidine, 2-bromopyrimidine, and other substituted pyrimidines. The actual spectrum may show shifts due to the specific electronic and steric effects of the substituents.

Computational and Theoretical Studies of 2 5 Bromopyrimidin 2 Yl Ethanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(5-bromopyrimidin-2-yl)ethanamine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. samipubco.com By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. This is crucial for understanding how the bromine atom and the ethanamine side chain influence the geometry of the pyrimidine (B1678525) ring.

For pyrimidine derivatives, the B3LYP functional is a commonly employed DFT method that has demonstrated reliability in molecular simulations. samipubco.com The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. wjarr.com

The energy landscape of a molecule describes the relationship between its structure and potential energy. By mapping this landscape, researchers can identify different conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. For 2-(5-bromopyrimidin-2-yl)ethanamine, this would involve exploring the rotational freedom of the ethanamine side chain.

Table 1: Calculated Global Molecular Reactivity Parameters for Pyrimidine Derivatives (using B3LYP/6-311++G(d,p)) wjarr.com

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| DMPN | -5.70 | -2.07 | 3.63 | 1.81 | 3.88 |

| DMPO | -5.69 | -1.81 | 3.88 | 1.94 | 3.48 |

| DMPS | -5.73 | -2.13 | 3.60 | 1.80 | 3.96 |

| Ibuprofen | -7.28 | -1.25 | 6.03 | 3.02 | 2.64 |

This table presents data for pyrimidine derivatives DMPN, DMPO, and DMPS as illustrative examples of parameters calculated using DFT. wjarr.com

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions. aip.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for more approximate methods.

These high-accuracy calculations are particularly valuable for determining precise ionization potentials, electron affinities, and reaction enthalpies. For spectroscopic predictions, ab initio methods can yield highly accurate vibrational frequencies and NMR chemical shifts, aiding in the experimental characterization of 2-(5-bromopyrimidin-2-yl)ethanamine and its derivatives. aip.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account temperature and solvent effects. rjpbr.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape of flexible molecules like 2-(5-bromopyrimidin-2-yl)ethanamine and its interactions with its environment. acs.org

MD simulations are particularly useful for:

Conformational Sampling: Identifying the most populated conformations of the ethanamine side chain and the flexibility of the entire molecule in solution.

Solvent Effects: Understanding how water or other solvent molecules interact with the compound and influence its structure and dynamics.

Intermolecular Interactions: Simulating the interaction of 2-(5-bromopyrimidin-2-yl)ethanamine with other molecules, such as biological macromolecules. This is crucial for studying its potential as a drug candidate. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. The resulting trajectory provides a wealth of information about the molecule's dynamic behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of molecules like 2-(5-bromopyrimidin-2-yl)ethanamine. nanoient.orgnih.gov The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. acs.orgnrel.gov By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of the synthesized compound. For complex molecules, computational predictions can be essential for assigning specific signals to the correct nuclei. researchgate.net

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is a unique fingerprint that can be used for its identification. DFT calculations can predict the vibrational frequencies and intensities of a molecule. mst.eduacs.org These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the pyrimidine ring, the C-Br bond, and the ethanamine side chain. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for 2-aminopyridine

| Assignment | Experimental IR | Experimental Raman | Calculated (DFT) |

| NH2 asym. stretch | 3442 | - | 3611 |

| NH2 sym. stretch | 3300 | - | 3489 |

| NH2 scissoring | 1617 | 1628 | 1611 |

| C-N stretch | 1328 | 1328 | 1315 |

| NH2 wagging | 667 | - | 751 |

This table illustrates the correlation between experimental and DFT-calculated vibrational frequencies for the related molecule 2-aminopyridine.

Reactivity Prediction and Transition State Analysis

Computational chemistry can predict the reactivity of a molecule by examining its electronic properties. The distribution of charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can all provide insights into where a molecule is likely to react. wjarr.com

For 2-(5-bromopyrimidin-2-yl)ethanamine, these methods can predict its susceptibility to nucleophilic or electrophilic attack. The bromine atom, for example, is an electron-withdrawing group that can activate the pyrimidine ring towards certain reactions.

Transition State Analysis: When a chemical reaction occurs, it proceeds through a high-energy intermediate state known as the transition state. ksu.edu.sa Computational methods can be used to locate and characterize the geometry and energy of the transition state for a specific reaction. masterorganicchemistry.com This information is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, transition state analysis can elucidate the step-by-step mechanism of the reaction. nih.govmdpi.com

Ligand-Target Interaction Modeling for Derivative Design (if applicable as a scaffold for biologically active compounds)

Given that pyrimidine derivatives are common in medicinal chemistry, 2-(5-bromopyrimidin-2-yl)ethanamine could serve as a scaffold for designing new biologically active compounds. nih.gov Ligand-target interaction modeling, also known as molecular docking, is a computational technique used to predict how a small molecule (the ligand) binds to a biological target, such as a protein or enzyme. rsc.orgmdpi.com

The process involves:

Obtaining the 3D structure of the target protein: This is typically done through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

Docking the ligand into the active site of the target: A docking algorithm samples different orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. tandfonline.com

Analyzing the binding mode: The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the protein.

This information is invaluable for designing new derivatives of 2-(5-bromopyrimidin-2-yl)ethanamine with improved binding affinity and selectivity for a specific biological target. By modifying the scaffold with different functional groups, medicinal chemists can optimize the compound's properties to enhance its therapeutic potential. nih.govmalariaworld.org

The Versatility of 2-(5-Bromopyrimidin-2-yl)ethanamine as a Molecular Building Block

2-(5-Bromopyrimidin-2-yl)ethanamine is a bifunctional organic compound that has garnered significant interest in various fields of chemical synthesis. Featuring a pyrimidine ring substituted with a bromine atom and an ethylamine (B1201723) side chain, this molecule offers multiple reactive sites for constructing more complex molecular architectures. The presence of the nucleophilic amino group, the electrophilic carbon atoms of the pyrimidine ring, and the versatile bromine atom allows for its use in creating a wide array of heterocyclic systems, coordination complexes, and bioconjugates.

Role of 2 5 Bromopyrimidin 2 Yl Ethanamine As a Molecular Building Block

The unique structural arrangement of 2-(5-Bromopyrimidin-2-yl)ethanamine, with its distinct reactive centers, makes it a valuable precursor in synthetic chemistry. The primary amino group is a potent nucleophile, ideal for forming amides, imines, and secondary or tertiary amines. Simultaneously, the bromine atom at the 5-position of the pyrimidine (B1678525) ring is susceptible to substitution and is a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The dual functionality of 2-(5-Bromopyrimidin-2-yl)ethanamine is particularly advantageous for the synthesis of fused and complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Fused pyrimidines are a critical class of heterocycles found in numerous biologically active compounds, including purines and pteridines. The synthesis of these systems often relies on building a new ring onto an existing pyrimidine core. 2-(5-Bromopyrimidin-2-yl)ethanamine is an ideal starting material for such transformations. The ethylamine (B1201723) side chain can act as a nucleophile to react with a variety of electrophilic reagents, leading to cyclization and the formation of a new fused ring.

For instance, reaction of the primary amine with a β-ketoester could lead to the formation of an enamine intermediate, which could subsequently undergo intramolecular cyclization onto the pyrimidine ring, potentially displacing the bromine atom or involving another position on the ring to form a dihydropyrimido-pyridine system. Aromatization would then yield the final fused product. The general strategy involves a condensation reaction followed by an intramolecular cyclization.

| Reactant Type | Potential Fused System | Reaction Conditions |

| Dicarbonyl Compounds | Pyrimido[1,2-a]pyrimidine derivatives | Acid or base catalysis, heating |

| α,β-Unsaturated Carbonyls | Tetrahydropyridopyrimidine derivatives | Michael addition followed by cyclization |

| Orthoesters | Dihydropyrimido[1,2-a]pyrimidine | Reflux in the presence of the orthoester yu.edu.jo |

These methods demonstrate the potential of 2-(5-Bromopyrimidin-2-yl)ethanamine to serve as a versatile platform for generating libraries of fused pyrimidine analogues for further investigation. yu.edu.jojchr.orgresearchgate.net

The development of synthetic routes to spirocyclic and bicyclic compounds is of great importance in drug discovery, as these three-dimensional scaffolds can offer improved pharmacological properties. mdpi.comnih.gov 2-(5-Bromopyrimidin-2-yl)ethanamine can be utilized in synthetic strategies aimed at these complex architectures.

For spirocycle synthesis, the ethylamine moiety can be incorporated into a new ring that shares a common atom with another ring system. For example, the amine could be used in a multi-component reaction to build a heterocyclic ring, where a subsequent intramolecular reaction involving the pyrimidine ring could establish the spiro-center.

The construction of bicyclic systems can be achieved through intramolecular cyclization strategies. whiterose.ac.ukresearchgate.net For example, the bromine atom on the pyrimidine ring can be converted to an organometallic species via lithium-halogen exchange or to a boronic ester. This functionalized intermediate can then undergo an intramolecular reaction with a suitable group tethered to the ethylamine nitrogen, bridging the two parts of the molecule to form a bicyclic structure.

The nitrogen atoms of the pyrimidine ring and the primary amine of 2-(5-Bromopyrimidin-2-yl)ethanamine can act as electron-pair donors (Lewis bases), making the molecule an excellent candidate for a bidentate ligand in coordination chemistry.

The geometry of 2-(5-Bromopyrimidin-2-yl)ethanamine allows it to form a stable five-membered chelate ring upon coordination to a metal center. The two nitrogen donors—one from the pyrimidine ring and one from the ethylamine side chain—can bind simultaneously to a single metal ion. This chelation effect results in thermodynamically stable metal complexes. Research on the closely related compound, (5-Bromopyrimidin-2-yl)methylamine, has shown effective complexation with various transition metals. A similar reactivity is expected for 2-(5-Bromopyrimidin-2-yl)ethanamine.

| Metal Salt | Solvent | Conditions | Resulting Complex |

| Copper(II) triflate (Cu(OTf)₂) | Methanol (B129727) | Room Temp, 1 hr | Cu(II)-pyrimidine bidentate complex |

| Ruthenium(III) chloride (RuCl₃) | Water/Ethanol (B145695) | 80°C, 4 hr | Ru(III)-pyrimidine bidentate complex |

| Palladium(II) chloride (PdCl₂) | Acetonitrile | Room Temp | Pd(II)-pyrimidine bidentate complex |

The bromine substituent on the pyrimidine ring can further influence the electronic properties of the resulting complex, potentially modulating its reactivity and stability.

Transition metal complexes incorporating Schiff bases and other nitrogen-containing ligands are widely used as catalysts in organic synthesis. researchgate.netrsc.orgnih.gov Metal complexes of 2-(5-Bromopyrimidin-2-yl)ethanamine hold similar potential. Once coordinated to a metal such as copper, ruthenium, or palladium, the resulting complex can exhibit catalytic activity.

For example, a ruthenium complex could be investigated as a catalyst for hydrogenation reactions, while a copper complex could be explored for its activity in oxidation reactions. The ligand framework can be systematically modified to fine-tune the catalytic properties of the metal center for specific applications. The primary amine offers a site for derivatization, allowing for the synthesis of a library of related ligands (e.g., Schiff bases by condensation with aldehydes) to optimize catalyst performance.

| Metal Complex | Potential Catalytic Application | Reference Reaction |

| Ruthenium(III) Complex | Hydrogenation Catalyst | Ketone reduction |

| Copper(II) Complex | Oxidation Catalyst | Alcohol oxidation |

| Palladium(II) Complex | Cross-Coupling Catalyst | Suzuki or Heck reactions |

Chemical probes are small molecules used to study biological systems, while bioconjugation is the process of linking molecules to biological targets like proteins or nucleic acids. chemicalprobes.org The structural features of 2-(5-Bromopyrimidin-2-yl)ethanamine make it a suitable scaffold for these applications.

The primary amine group provides a convenient handle for conjugation. It can readily react with activated carboxylic acids (e.g., NHS esters) on a biomolecule to form a stable amide bond. This allows the pyrimidine moiety to be attached to a protein or other biological macromolecule.

Furthermore, the bromine atom is a versatile functional group for further modification. Using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, a variety of reporter groups (e.g., fluorophores, biotin) or photoreactive groups can be installed at the 5-position of the pyrimidine ring. This strategy allows for the creation of chemical probes designed to label specific targets or to investigate biological processes through techniques like fluorescence imaging or affinity purification.

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on harsh reagents and organic solvents, leading to environmental concerns. rasayanjournal.co.in The future of synthesizing derivatives of 2-(5-Bromopyrimidin-2-yl)ethanamine will likely be dominated by green chemistry principles, focusing on sustainability, efficiency, and safety. nih.govbenthamdirect.com

Key green strategies applicable to pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing waste and improving atom economy. acs.orgnih.gov An iridium-catalyzed MCR has been reported for synthesizing highly substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgnih.gov

Green Catalysts: The use of environmentally benign catalysts is a growing trend. For instance, tannic acid has been successfully used as a biodegradable catalyst for the synthesis of fused pyrimidines. asianpubs.org

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are being increasingly adopted. rasayanjournal.co.innih.govresearchgate.net These methods can significantly shorten reaction times, increase yields, and often allow for solvent-free reactions. rasayanjournal.co.innih.gov

Sustainable Solvents: Deep eutectic solvents (DESs), which are mixtures of safe and inexpensive components, are emerging as environmentally friendly reaction media for the synthesis of functionalized pyrimidines. nih.gov

| Green Synthesis Technique | Key Advantages | Example Application for Pyrimidine Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.inacs.org | Iridium-catalyzed synthesis from alcohols and amidines. acs.orgnih.gov |

| Green Catalysts | Biodegradable, lower toxicity, often reusable. nih.govasianpubs.org | Tannic acid-catalyzed cyclocondensation for fused pyrimidines. asianpubs.org |

| Microwave/Ultrasound | Drastically reduced reaction times, higher yields, energy efficiency. rasayanjournal.co.innih.gov | Solvent-free synthesis of dihydropyrimidinones. researchgate.net |

| Deep Eutectic Solvents (DESs) | Biodegradable, low volatility, tunable properties. nih.gov | Regiodivergent synthesis of functionalized pyrimidines and imidazoles. nih.gov |

Automated Synthesis and High-Throughput Screening of Derivatives

To rapidly explore the chemical space around the 2-(5-Bromopyrimidin-2-yl)ethanamine scaffold, automated synthesis coupled with high-throughput screening (HTS) is indispensable. This combination allows for the creation and evaluation of vast libraries of compounds to identify hits for drug discovery or materials science applications. nih.govnih.gov

A particularly powerful approach is DNA-Encoded Library Technology (DELT) . In DELT, a unique DNA barcode is attached to each molecule in a library. nih.gov This allows for the synthesis and screening of millions or even billions of compounds simultaneously. The synthesis of pyrimidine-focused DNA-encoded libraries has been successfully demonstrated, leading to the identification of potent enzyme inhibitors. nih.gov This technology could be applied to 2-(5-Bromopyrimidin-2-yl)ethanamine by using its amine group as an anchor point for library diversification.

HTS is then used to screen these large libraries against biological targets. acs.orgrsc.org For example, HTS has been used to identify pyrimidine derivatives that inhibit protein kinases or the Heat Shock Factor 1 (HSF1) stress pathway. nih.govresearchgate.net

| Technology | Application to Pyrimidine Derivatives | Potential Outcome |

| Automated Synthesis | Rapid generation of diverse libraries based on the 2-(5-bromopyrimidin-2-yl)ethanamine core. | Accelerated discovery of structure-activity relationships. |

| DNA-Encoded Libraries (DELT) | Creation of massive libraries (billions of molecules) with unique DNA tags for each derivative. nih.gov | Efficient identification of high-affinity binders to therapeutic targets. nih.gov |

| High-Throughput Screening (HTS) | Rapidly testing large numbers of derivatives for biological activity or specific properties. nih.govresearchgate.net | Identification of novel inhibitors for targets like kinases or protein-protein interactions. acs.orgresearchgate.net |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

Future research will undoubtedly uncover novel ways to functionalize the 2-(5-Bromopyrimidin-2-yl)ethanamine core by exploring unconventional reaction pathways. The bromine atom at the C5 position is a key handle for cross-coupling reactions, but its reactivity can be influenced by other substituents and reaction conditions, sometimes leading to unusual outcomes.

For instance, studies on 2,4-bis(methylsulfanyl)pyrimidine have shown unusual regioselective cross-coupling reactions under specific copper-catalyzed conditions, offering new strategies for synthesizing substituted pyrimidines. researchgate.net Similarly, the reaction of 5-bromopyrimidine (B23866) with electron-rich arenes can be catalyzed by Brønsted acids to achieve electrophilic alkylation, a key step in synthesizing 4-aryl-5-alkynylpyrimidines. rsc.orgresearchgate.net

Furthermore, divergent synthetic strategies are being developed to create skeletally diverse pyrimidine-containing medium-sized rings and macrocycles. rsc.orgfrontiersin.org These complex, three-dimensional structures are of great interest for targeting challenging biological targets like protein-protein interactions. acs.orgrsc.org Applying these strategies to derivatives of 2-(5-Bromopyrimidin-2-yl)ethanamine could yield novel molecular frameworks with unique properties.

Advanced Spectroscopic Characterization Techniques

As more complex derivatives of 2-(5-Bromopyrimidin-2-yl)ethanamine are synthesized, advanced spectroscopic techniques will be crucial for their unambiguous structural elucidation. While standard 1D NMR (¹H and ¹³C) is fundamental, complex structures and isomeric mixtures will require more sophisticated methods.

Two-dimensional (2D) NMR techniques are particularly powerful:

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton. ipb.pt

ADEQUATE (Adequate Double Quantum Transfer Experiment): Provides direct observation of carbon-carbon bonds, offering unambiguous evidence of the carbon framework. researchgate.net

Real-time 2D NMR spectroscopy is an emerging technique that can monitor complex reactions as they happen, allowing for the identification of transient intermediates. nih.gov This could be invaluable for understanding the mechanisms of novel reactions involving 2-(5-Bromopyrimidin-2-yl)ethanamine. Additionally, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the analysis of heterocyclic aromatic amines in complex mixtures. nih.govmdpi.com

| Technique | Information Provided | Application in Pyrimidine Chemistry |

| 2D NMR (HSQC, HMBC) | Connectivity between protons and carbons (direct and long-range). nih.govipb.pt | Elucidation of complex derivative structures and differentiation of isomers. |

| ADEQUATE NMR | Direct C-C bond correlations. researchgate.net | Unambiguous confirmation of the carbon skeleton. |

| Real-time 2D NMR | Monitoring of reacting species and intermediates over time. nih.gov | Mechanistic studies of novel synthetic pathways. |

| LC-MS/MS | Highly sensitive and specific detection and quantification. nih.govmdpi.com | Analysis of pyrimidine derivatives in complex biological or environmental samples. |

Theoretical Prediction of Novel Scaffold Applications

Computational chemistry is a powerful tool for guiding the synthesis and testing of new molecules, saving significant time and resources. bohrium.comsamipubco.com For derivatives of 2-(5-Bromopyrimidin-2-yl)ethanamine, theoretical methods can predict their properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.comscirp.org A QSAR model could be developed to predict the anticancer or anti-inflammatory activity of novel 2-(5-Bromopyrimidin-2-yl)ethanamine derivatives. mdpi.comscirp.org

Molecular Docking: This technique predicts how a small molecule binds to the active site of a protein. nih.govresearchgate.net It can be used to screen virtual libraries of pyrimidine derivatives against therapeutic targets and to understand the molecular basis of their activity.

Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures, which can help in understanding reaction mechanisms and validating experimental data. samipubco.com

These computational approaches can guide the rational design of new derivatives with enhanced activity, selectivity, and drug-like properties. bohrium.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromopyrimidin-2-yl)ethanamine, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves bromination of pyrimidine derivatives followed by nucleophilic substitution. Key parameters include:

- Temperature : Maintain 0–5°C during bromination to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Reaction Time : Monitor via TLC until completion (6–12 hours).

Nucleophilic substitution with ethylamine under basic conditions (e.g., K₂CO₃) introduces the ethanamine moiety. Design of Experiments (DoE) can systematically optimize yield and purity .

Q. What spectroscopic techniques are recommended for characterizing 2-(5-Bromopyrimidin-2-yl)ethanamine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structure and purity (e.g., δ ~2.8 ppm for ethanamine protons).

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- X-ray Crystallography : Use SHELX software for single-crystal structure determination, resolving stereochemical ambiguities .

Q. How can stability studies be designed to assess degradation under varying pH and temperature?

- Methodological Answer : Follow ICH guidelines for forced degradation:

- pH Range : 1–13 (HCl/NaOH buffers).

- Temperature : 40–80°C (accelerated conditions).

Analyze degradation products via HPLC-UV/Vis and LC-MS. Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How does the bromine position on the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-bromo substituent enhances electrophilicity at C-4, favoring Suzuki-Miyaura couplings.

- DFT Studies : B3LYP/6-31G* calculations map electron density to predict regioselectivity.

- Experimental Validation : Perform palladium-catalyzed coupling with aryl boronic acids under inert atmospheres (e.g., N₂) .

Q. What computational strategies predict the binding affinity of 2-(5-Bromopyrimidin-2-yl)ethanamine to kinase targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina with kinase crystal structures (PDB).

- MD Simulations : AMBER for binding stability (10 ns trajectories).

- Hybrid DFT : M06-2X/def2-TZVP to quantify electronic interactions.

Validate with in vitro IC₅₀ assays .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :